[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic compound with a molecular formula of C₄₇H₅₁NO₁₅ . This compound is a member of the taxoid family, which is known for its significant biological activities, particularly in the field of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and selective oxidation . The reaction conditions typically require the use of organic solvents such as dichloromethane and reagents like acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound is often achieved through semi-synthesis, starting from naturally occurring precursors such as 10-deacetylbaccatin III . This approach is preferred due to the complexity and cost associated with total synthesis.
Chemical Reactions Analysis
Types of Reactions
[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves the inhibition of microtubule depolymerization . This leads to the stabilization of microtubules, preventing cell division and ultimately causing cell death . The compound targets tubulin, a key protein involved in the formation of microtubules .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: Another member of the taxoid family, known for its use in cancer treatment.
Docetaxel: A semi-synthetic derivative of paclitaxel with similar biological activities.
Uniqueness
[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity . Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C31H38O11 |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19?,20?,21?,23?,24?,26?,29-,30+,31-/m1/s1 |
InChI Key |
OVMSOCFBDVBLFW-FERPUCOFSA-N |
Isomeric SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
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